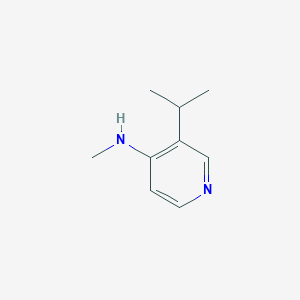
(R)-1-(4-Chlorophenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the enantioselective addition of arylboronic acids to N-substituted aldimines, catalyzed by rhodium complexes . This method provides high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine may involve large-scale catalytic processes, utilizing similar enantioselective catalysts to ensure the production of the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, with different biological activity.
4-Chlorophenylacetic acid: A related compound with a different functional group.
4-Chlorophenylpiperidin-4-ol: Another compound with a 4-chlorophenyl group, used in different applications.
Uniqueness
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
PGWGGHJHFDCJDR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



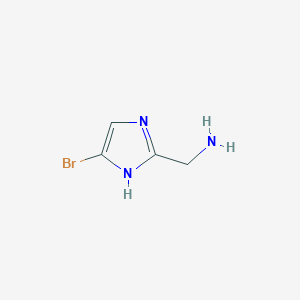
![7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
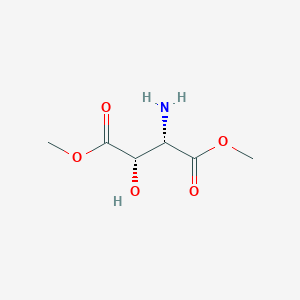
![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)


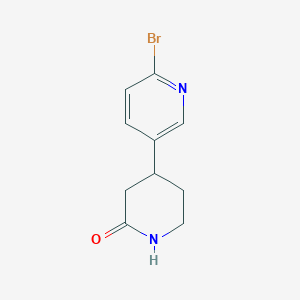
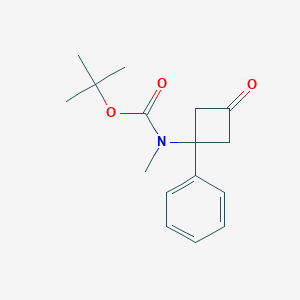
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)
![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
